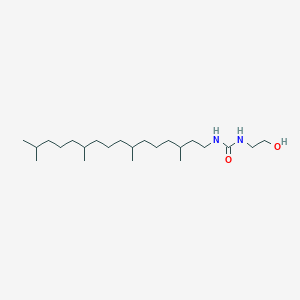
2-Methyl-6-(trifluoromethyl)tetradec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(trifluoromethyl)tetradec-5-ene is an organic compound with the molecular formula C16H29F3 It is a derivative of tetradecene, characterized by the presence of a trifluoromethyl group and a methyl group on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable electrophile to introduce the trifluoromethyl group onto the tetradecene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(trifluoromethyl)tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methyl-6-(trifluoromethyl)tetradec-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetradecene: A simpler alkene without the trifluoromethyl and methyl groups.
2-Methyl-1-tetradecene: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)tetradec-5-ene: Similar but without the methyl group.
Uniqueness
2-Methyl-6-(trifluoromethyl)tetradec-5-ene is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
821799-59-1 |
|---|---|
Formule moléculaire |
C16H29F3 |
Poids moléculaire |
278.40 g/mol |
Nom IUPAC |
2-methyl-6-(trifluoromethyl)tetradec-5-ene |
InChI |
InChI=1S/C16H29F3/c1-4-5-6-7-8-9-12-15(16(17,18)19)13-10-11-14(2)3/h13-14H,4-12H2,1-3H3 |
Clé InChI |
SVGHCWUHZCIEER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CCCC(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


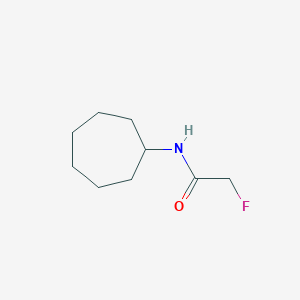
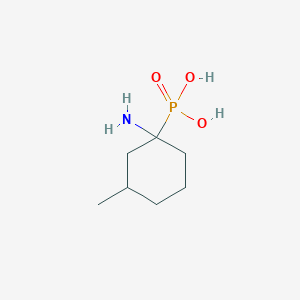
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
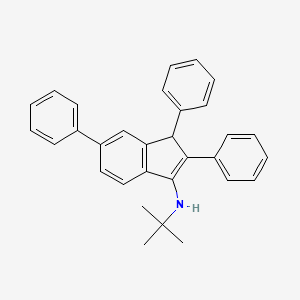
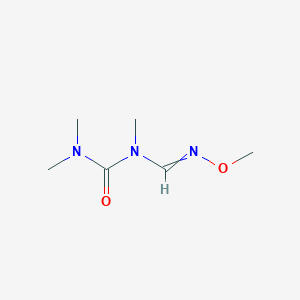
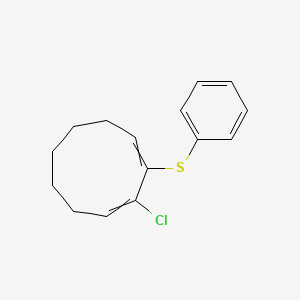
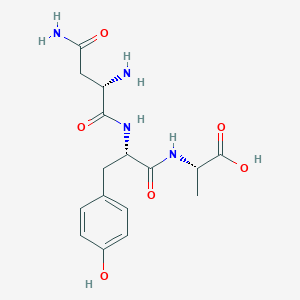
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
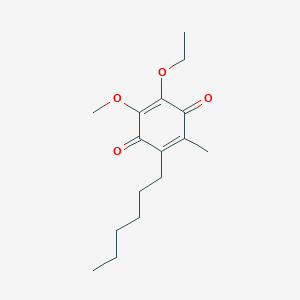

![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
